![molecular formula C7H8N2S B12219428 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol](/img/structure/B12219428.png)
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol
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Overview
Description
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopentylamines. The reaction is often catalyzed by bases such as triethylamine and carried out under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiol position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding thiol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antinociceptive Activity
Recent studies have highlighted the potential of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives as selective sigma-1 receptor antagonists. A notable compound demonstrated nanomolar affinity for the sigma-1 receptor and exhibited dose-dependent anti-nociceptive effects in animal models, suggesting its potential as an analgesic agent for pain management .
Table 1: Sigma-1 Receptor Affinity and Anti-nociceptive Effects
Compound | Kiσ1 (nM) | Kiσ2 (nM) | Anti-nociceptive Effect |
---|---|---|---|
Compound 33 | 15.6 | >2000 | Positive |
1.2 Anti-inflammatory Properties
Research has shown that certain derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). For instance, two specific compounds displayed IC50 values comparable to the standard drug celecoxib, indicating their potential as anti-inflammatory agents .
Table 2: COX-2 Inhibition Potency
Compound | IC50 (μmol) |
---|---|
Compound A | 0.04 ± 0.09 |
Compound B | 0.04 ± 0.02 |
Celecoxib | 0.04 ± 0.01 |
1.3 Anticancer Activity
The pyrimidine derivatives have also been studied for their anticancer properties. Specific compounds were shown to induce apoptosis in cancer cell lines such as HepG2 and Huh-7, emphasizing their potential as anticancer agents . The structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine scaffold could enhance efficacy against various cancer types.
Table 3: Anticancer Efficacy Against Cell Lines
Compound | Cell Line | Apoptosis Induction |
---|---|---|
Compound X | HepG2 | Significant |
Compound Y | Huh-7 | Moderate |
Material Science Applications
2.1 Corrosion Inhibition
Another promising application of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives is in material science, specifically as corrosion inhibitors for steel alloys. Recent studies demonstrated that these compounds can form protective films on metal surfaces, significantly reducing corrosion rates .
Table 4: Corrosion Inhibition Efficiency
Compound | Corrosion Rate Reduction (%) |
---|---|
Compound A | 85% |
Compound B | 90% |
Synthesis and Structural Variations
The synthesis of various derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine has been extensively documented. Methods typically involve the reaction of cyclopentene derivatives with appropriate nitrogenous bases under controlled conditions to yield diverse functionalized products .
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiol group. This interaction can modulate the activity of these targets and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound has a similar fused ring system but lacks the thiol group.
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: This compound features chlorine substituents instead of a thiol group.
Uniqueness
The presence of the thiol group in 6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol distinguishes it from similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
6,7-Dihydro-5H-cyclopenta[d]pyrimidine-2-thiol is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a fused bicyclic system and a thiol functional group, contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N2S, with a molecular weight of approximately 168.22 g/mol. The compound's structure includes a cyclopenta[d]pyrimidine core, which enhances its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-acetylpyridine with appropriate thiol derivatives under specific conditions to yield the desired product. The synthesis process may also involve cyclization steps that form the bicyclic structure characteristic of this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of derivatives of this compound has been evaluated using models such as Fe²⁺-dependent oxidation of adrenaline. Studies have demonstrated that certain derivatives possess notable antiradical activity, which is influenced by the substituents attached to the thiol group . The results suggest that modifications to the thiol moiety can enhance or diminish antioxidant effects.
Compound | Structure Features | Biological Activity |
---|---|---|
This compound | Contains a thiol group | Antimicrobial and antioxidant properties |
4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol | Trifluoromethyl substitution | Enhanced bioactivity and metabolic stability |
5H-Cyclopenta[d]pyrimidine-2-thiol | Basic thiol activity | Limited biological activity compared to modified derivatives |
Sigma-1 Receptor Antagonism
Recent studies have identified that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine can act as selective sigma-1 receptor (σ1R) antagonists. One notable compound demonstrated nanomolar affinity for σ1R (Ki = 15.6 nM) and exhibited promising analgesic effects in animal models . This suggests potential applications in pain management therapies.
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Antioxidant Evaluation : In vitro assays indicated that certain derivatives exhibited strong antioxidant properties, significantly reducing oxidative stress markers in cellular models.
- Pain Management Research : In animal models, compounds derived from this structure demonstrated dose-dependent anti-nociceptive effects in formalin tests, indicating their potential as analgesics .
Properties
Molecular Formula |
C7H8N2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N2S/c10-7-8-4-5-2-1-3-6(5)9-7/h4H,1-3H2,(H,8,9,10) |
InChI Key |
AXAJTPKFYMVBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N=C2 |
Origin of Product |
United States |
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